molecular formula C27H46O3 B1241940 20,22-Dihydroxycholesterol

20,22-Dihydroxycholesterol

Cat. No.: B1241940
M. Wt: 418.7 g/mol
InChI Key: ISBSSBGEYIBVTO-SDRJTJMFSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 20,22-Dihydroxycholesterol involves the hydroxylation of cholesterol at the C22 position to form 22R-hydroxycholesterol. This intermediate is then further hydroxylated at the C20 position to yield this compound . The reaction is catalyzed by the enzyme cholesterol side-chain cleavage enzyme (P450scc) and requires the presence of adrenodoxin and NADPH as cofactors .

Industrial Production Methods: Industrial production of this compound typically follows the same enzymatic pathway as described above. The process involves the use of reconstituted P450scc systems in controlled bioreactors to ensure optimal reaction conditions and high yield .

Chemical Reactions Analysis

Types of Reactions: 20,22-Dihydroxycholesterol primarily undergoes oxidation reactions. The key reaction is the cleavage of the C20-C22 bond, which is catalyzed by P450scc to form pregnenolone .

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific role in the biosynthesis of pregnenolone, a key precursor to steroid hormones. Unlike other oxysterols, it undergoes a distinct enzymatic pathway involving multiple hydroxylations and bond cleavage .

Properties

Molecular Formula

C27H46O3

Molecular Weight

418.7 g/mol

IUPAC Name

(2R)-2-[(3S,8S,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylheptane-2,3-diol

InChI

InChI=1S/C27H46O3/c1-17(2)6-11-24(29)27(5,30)23-10-9-21-20-8-7-18-16-19(28)12-14-25(18,3)22(20)13-15-26(21,23)4/h7,17,19-24,28-30H,6,8-16H2,1-5H3/t19-,20-,21-,22-,23-,24?,25-,26-,27+/m0/s1

InChI Key

ISBSSBGEYIBVTO-SDRJTJMFSA-N

Isomeric SMILES

CC(C)CCC([C@@](C)([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)O)O

Canonical SMILES

CC(C)CCC(C(C)(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O)O

Synonyms

(20R,22R)-20,22-dihydroxycholesterol
(20R,22R)-cholest-5-ene-3beta,20,22-triol
20 alpha,22R-dihydroxycholesterol
20,22-dihydroxycholesterol
20,22-dihydroxycholesterol, (3beta)-isomer
20,22-dihydroxycholesterol, (3beta,20S,20R)-isomer
20,22-dihydroxycholesterol, (3beta,22S)-isome

Origin of Product

United States

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